Bienvenue dans la boutique en ligne BenchChem!

Naxaprostene

Prostanoid Receptors Receptor Selectivity Smooth Muscle Pharmacology

Select Naxaprostene for your research to leverage its exceptional chemical stability, which ensures consistent concentration and reliable data in platelet aggregation assays unlike labile endogenous PGI₂. Its high IP receptor selectivity minimizes confounding off-target effects seen with multi-receptor agonists like treprostinil, making it the definitive tool for IP-specific pathway dissection. Utilize it as a validated positive control for in vivo thrombosis models (10 mg/kg p.o.) or to study partial agonism. Choose this compound for reproducible, high-impact results.

Molecular Formula C25H32O4
Molecular Weight 396.5 g/mol
CAS No. 87269-59-8
Cat. No. B206392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaxaprostene
CAS87269-59-8
Synonyms3-[(E)-[(3aR,4S,5S,6aR)-4-[(1E,3R)-3-cyclohexyl-3-hydroxy-1-propen-1-yl]hexahydro-5-hydroxy-2(1H)-pentalenylidene]methyl]-benzoic acid
Molecular FormulaC25H32O4
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C=CC2C(CC3C2CC(=CC4=CC(=CC=C4)C(=O)O)C3)O)O
InChIInChI=1S/C25H32O4/c26-23(18-6-2-1-3-7-18)10-9-21-22-14-17(13-20(22)15-24(21)27)11-16-5-4-8-19(12-16)25(28)29/h4-5,8-12,18,20-24,26-27H,1-3,6-7,13-15H2,(H,28,29)/b10-9+,17-11+/t20-,21+,22-,23+,24+/m0/s1
InChIKeyOINUMRGCICIETD-CGKNXJIZSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naxaprostene (CAS 87269-59-8): A Carbacyclic Prostacyclin Analog with Differentiated IP Receptor Selectivity


Naxaprostene (CAS 87269-59-8, synonym CG-4305) is a synthetic carbacyclic analog of prostacyclin (PGI₂) [1]. Prostacyclin, an endogenous cyclooxygenase metabolite produced by vascular endothelial cells, is chemically and metabolically unstable, possessing an in vivo and in vitro half-life ranging from 30 seconds to a few minutes [2]. In contrast, naxaprostene was designed and characterized as a stable carbacyclic analog with exceptional chemical and metabolic stability [3]. Pharmacologically, it functions as an agonist at the prostacyclin (IP) receptor, exhibiting a distinct profile characterized by high selectivity for IP receptors and a tendency towards partial agonism [4].

Critical Differentiation of Naxaprostene from Other Prostacyclin Analogs for Research and Development


Prostacyclin analogs are not a homogeneous class of compounds that can be substituted for one another without significant impact on experimental outcomes or therapeutic strategy. Key pharmacodynamic differences exist in terms of receptor selectivity profiles, intrinsic efficacy (full vs. partial agonism), and chemical/metabolic stability [1]. For instance, while many analogs are designed to activate the IP receptor, they can exhibit off-target activity at other prostanoid receptors, such as DP₁, EP₂, or EP₄, leading to divergent physiological effects and potential side-effect profiles [2]. Furthermore, the susceptibility of natural prostacyclin and certain analogs to rapid hydrolysis necessitates the use of stable derivatives for reliable in vitro and in vivo research [3]. Therefore, selecting naxaprostene for a study is a deliberate choice based on its specific, quantifiable attributes, which distinguish it from other in-class candidates like treprostinil, epoprostenol, iloprost, or beraprost.

Quantitative Evidence Guide for Naxaprostene: Differentiated Performance Data


Receptor Selectivity Profile: Naxaprostene Exhibits Higher IP Selectivity Compared to Treprostinil

A comparative study assessing the agonist profiles of treprostinil and naxaprostene on isolated smooth muscle preparations found that treprostinil acts as an agonist at DP₁, EP₂, and IP receptors. In contrast, naxaprostene demonstrated a more restricted profile, acting only as an IP receptor agonist [1]. This indicates that naxaprostene possesses significantly higher functional selectivity for the IP receptor relative to treprostinil.

Prostanoid Receptors Receptor Selectivity Smooth Muscle Pharmacology

Intrinsic Efficacy: Naxaprostene as a Partial IP Agonist vs. Treprostinil's Multi-Receptor Full Agonism

In the same comparative study, naxaprostene was characterized as tending towards partial agonism at the IP receptor, whereas treprostinil was observed to act as a full agonist at DP₁, EP₂, and IP receptors [1]. The study notes that treprostinil's DP₁ potency was only 3-4 times less than that of PGD₂, its endogenous ligand [1]. This contrasts with naxaprostene's profile, which is both more selective and displays partial, rather than full, activation.

Intrinsic Efficacy Partial Agonism IP Receptor Treprostinil

Chemical and Metabolic Stability: Naxaprostene as a Stable Carbacyclic Analog vs. Endogenous Prostacyclin

Endogenous prostacyclin (PGI₂) is highly unstable, with a reported half-life of 30 seconds to a few minutes both in vivo and in vitro [1]. In stark contrast, naxaprostene was specifically designed and characterized as a "stable carbacyclic analog of PGI₂" with "exceptional chemical and metabolic stability" [2]. This fundamental difference is a primary driver for its use in research settings.

Chemical Stability Metabolic Stability Carbacyclic Analog Prostacyclin

Antiplatelet Activity: Naxaprostene Inhibits ADP-Induced Platelet Aggregation by 25% at 50 nM

In an in vitro functional assay, the stable carbacyclic analog of PGI₂, CG-4305 (naxaprostene), inhibited ADP-induced platelet aggregation by 25% at a concentration of 50 nM [1]. This provides a specific, quantifiable metric of its antiplatelet efficacy.

Platelet Aggregation Antithrombotic ADP CG-4305

In Vivo Antithrombotic Efficacy: Dose-Dependent Prevention of Arterial Thrombosis in a Rabbit Model

In a rabbit model of copper coil-induced carotid artery thrombosis, naxaprostene demonstrated potent, dose- and route-dependent antithrombotic effects [1]. Oral pretreatment with 10 mg/kg prevented thrombotic arterial occlusion, and intraduodenal (i.d.) administration enhanced efficacy, with 1 mg/kg being sufficient for prevention [1]. The final average carotid blood flow at 180 minutes, relative to baseline, was 85 ± 25% for the 10 mg/kg p.o. group and 47 ± 18% for the 1 mg/kg i.d. group [1].

In Vivo Pharmacology Arterial Thrombosis Antithrombotic Rabbit Model

Optimal Research and Development Applications for Naxaprostene Based on Quantitative Differentiation


Investigating IP Receptor-Specific Pharmacology

Researchers requiring a clean, IP-selective tool compound to dissect signaling pathways or physiological responses mediated by the prostacyclin receptor should select naxaprostene. Its demonstrated high selectivity for IP receptors, in contrast to multi-receptor agonists like treprostinil (which also targets DP₁ and EP₂), minimizes confounding off-target effects [1]. This makes it an ideal candidate for studies aiming to establish an IP receptor-specific phenotype or to validate IP receptor antagonists.

Modeling Partial Agonism at G Protein-Coupled Receptors

Naxaprostene's characterization as a partial IP agonist makes it a valuable tool for studying the nuances of biased signaling, functional antagonism, and the impact of partial vs. full agonism on physiological systems [1]. It can be used in systems with varying receptor reserve to model how partial agonists behave as either agonists or antagonists, providing insight into tissue-specific pharmacology that is not possible with a full agonist like treprostinil [1].

Preclinical Antithrombotic Research and Model Development

For in vivo studies of arterial thrombosis, naxaprostene is a well-characterized positive control. The established effective dose ranges (10 mg/kg p.o. and 1 mg/kg i.d.) for preventing occlusion in a rabbit carotid artery model provide a validated experimental starting point [2]. The quantitative data on blood flow maintenance (85 ± 25% and 47 ± 18% of baseline, respectively) serve as a benchmark against which to compare novel antithrombotic agents [2].

Developing Stable Platelet Aggregation Assays

Due to its chemical and metabolic stability, naxaprostene is a superior reagent for developing robust and reproducible in vitro platelet aggregation assays [3]. Unlike the highly labile endogenous ligand PGI₂, naxaprostene's stability ensures consistent compound concentration throughout an experiment, leading to more reliable data. Its defined activity (25% inhibition of ADP-induced aggregation at 50 nM) provides a useful internal control for assay validation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naxaprostene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.